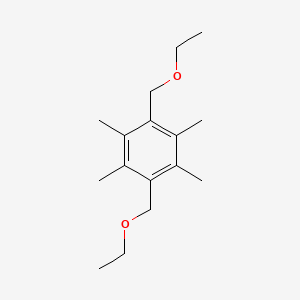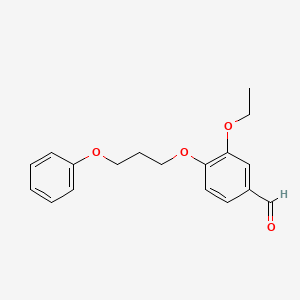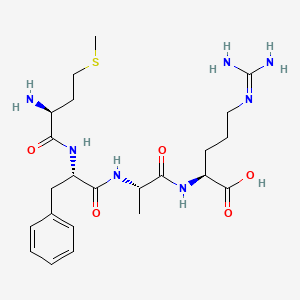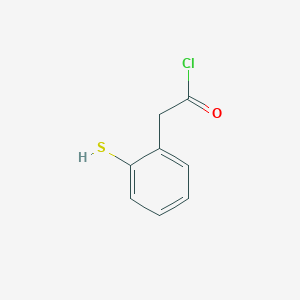
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a thioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropylamine with ethanediimidothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
- Investigated for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism by which bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and thioate groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
- Bis(2,3-dihydroxypropyl) disulfide
- Bis(2,3-dihydroxypropyl) thioether
- Bis(2,3-dihydroxypropyl) sulfone
Uniqueness: Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is unique due to its specific combination of hydroxyl and thioate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O6S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate |
InChI |
InChI=1S/C8H16N2O6S2/c11-1-5(13)3-17-7(9-15)8(10-16)18-4-6(14)2-12/h5-6,11-16H,1-4H2/b9-7-,10-8- |
InChI Key |
SNSPBYCAMUJUKR-XOHWUJONSA-N |
Isomeric SMILES |
C(O)C(O)CS/C(=N\O)/C(=N/O)/SCC(O)CO |
Canonical SMILES |
C(C(CSC(=NO)C(=NO)SCC(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)



![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
